

Unveiling the Molecular Architecture of N-methoxy-3-hydroxymethylcarbazole: A Technical Guide

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Compound of Interest

Compound Name: *N-methoxy-3-hydroxymethylcarbazole*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **N-methoxy-3-hydroxymethylcarbazole**, a carbazole alkaloid isolated from the root bark of *Murraya euchrestifolia*. This document details the spectroscopic data and experimental protocols that were instrumental in defining its molecular structure, presenting the information in a clear and accessible format for scientific professionals.

Spectroscopic Data Analysis

The structure of **N-methoxy-3-hydroxymethylcarbazole**, also known as murrayamine-L, was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for N-methoxy-3-hydroxymethylcarbazole (in CDCl_3)

| Position | ¹ H Chemical Shift (δ ppm, J in Hz) | ¹³ C Chemical Shift (δ ppm) |
|----------------------|--|--|
| 1 | 7.98 (d, 8.0) | 120.5 |
| 2 | 7.21 (dd, 8.4, 1.2) | 124.5 |
| 3 | - | 137.9 |
| 4 | 8.02 (s) | 108.1 |
| 4a | - | 122.3 |
| 4b | - | 121.5 |
| 5 | 7.49 (d, 8.4) | 110.2 |
| 6 | 7.27 (ddd, 8.4, 7.2, 1.2) | 120.1 |
| 7 | 7.41 (ddd, 8.4, 7.2, 1.2) | 126.1 |
| 8 | 8.11 (d, 8.0) | 110.7 |
| 8a | - | 139.8 |
| N-OCH ₃ | 4.13 (s) | 65.9 |
| 3-CH ₂ OH | 4.81 (s) | 64.7 |

Table 2: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data

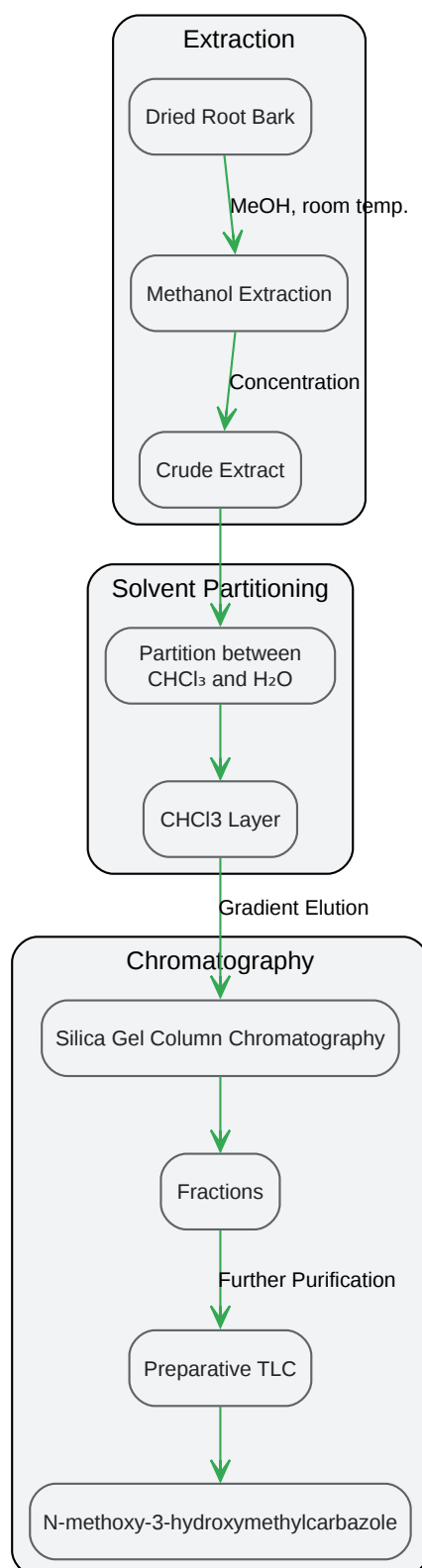
| Technique | Data |
|--|--|
| High-Resolution Mass Spectrometry (HRMS) | m/z 227.0949 (M ⁺ , calculated for C ₁₄ H ₁₃ NO ₂ : 227.0946) |
| Infrared (IR) Spectroscopy (KBr) | 3400 cm ⁻¹ (-OH), 1600 cm ⁻¹ , 1470 cm ⁻¹ |
| Ultraviolet (UV) Spectroscopy (MeOH) | 222 nm (log ε 4.45), 241 nm (log ε 4.54), 261 nm (sh, log ε 4.18), 299 nm (log ε 4.13), 332 nm (log ε 3.65), 345 nm (log ε 3.66) |

Experimental Protocols

The isolation and elucidation of **N-methoxy-3-hydroxymethylcarbazole** involved a systematic extraction and chromatographic separation process, followed by spectroscopic analysis.

Isolation of N-methoxy-3-hydroxymethylcarbazole

The following diagram outlines the general workflow for the isolation of the target compound from its natural source.



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Figure 1. Isolation workflow for **N-methoxy-3-hydroxymethylcarbazole**.

Methodology:

- **Extraction:** The dried and powdered root bark of *Murraya euchrestifolia* was extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.
- **Solvent Partitioning:** The crude extract was partitioned between chloroform (CHCl_3) and water (H_2O). The chloroform-soluble fraction, containing the carbazole alkaloids, was collected and concentrated.
- **Chromatography:** The chloroform extract was subjected to column chromatography over silica gel. Fractions were eluted using a gradient of n-hexane and ethyl acetate. Fractions containing the target compound were further purified by preparative thin-layer chromatography (TLC) to afford pure **N-methoxy-3-hydroxymethylcarbazole**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-400 spectrometer in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

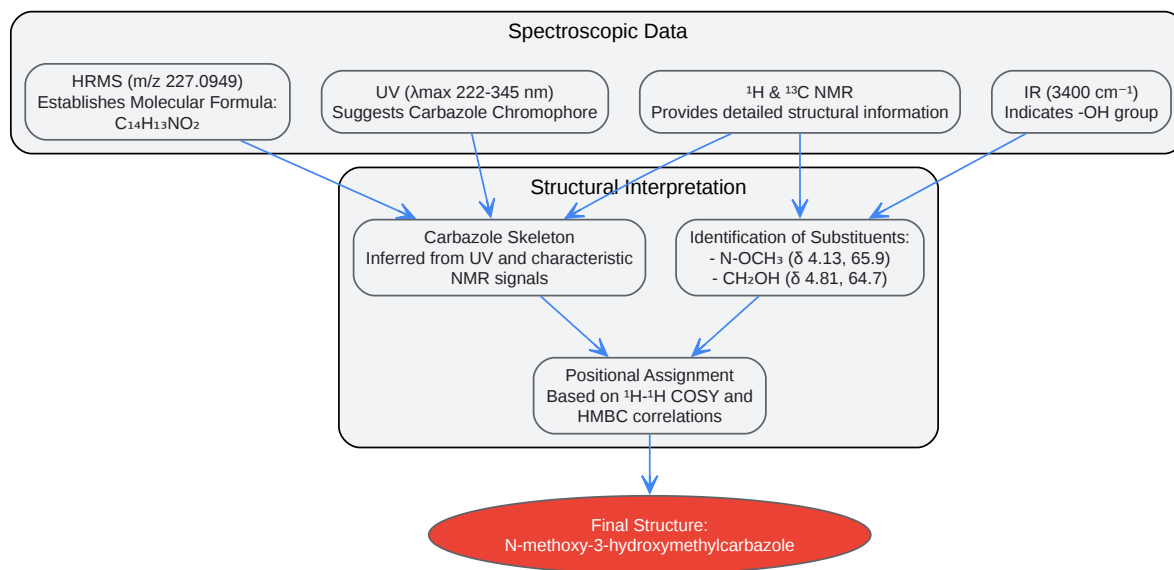
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a JEOL JMS-HX-110 mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 783 spectrophotometer using potassium bromide (KBr) pellets.

Ultraviolet (UV) Spectroscopy: UV spectra were measured on a Hitachi U-3200 spectrophotometer in methanol (MeOH).

Structure Elucidation Logic

The determination of the molecular structure of **N-methoxy-3-hydroxymethylcarbazole** was based on the logical interpretation of the combined spectroscopic data.



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Figure 2. Logical workflow for the structure elucidation.

The molecular formula was established as C₁₄H₁₃NO₂ by high-resolution mass spectrometry. The presence of a hydroxyl group was indicated by the strong absorption at 3400 cm⁻¹ in the IR spectrum. The UV spectrum was characteristic of a carbazole chromophore.

The ¹H and ¹³C NMR spectra provided the most detailed structural information. The signals at δ 4.13 (s, 3H) and δ 65.9 in the ¹H and ¹³C NMR spectra, respectively, were assigned to an N-methoxy group. The signals at δ 4.81 (s, 2H) and δ 64.7 were attributed to a hydroxymethyl group (-CH₂OH). The remaining aromatic proton signals were consistent with a 3-substituted carbazole skeleton. The final placement of the substituents was confirmed by 2D NMR experiments such as COSY and HMBC, leading to the unambiguous assignment of the structure as **N-methoxy-3-hydroxymethylcarbazole**.

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